3-[(1-Naphthyloxy)methyl]phenylboronic acid
Description
3-[(1-Naphthyloxy)methyl]phenylboronic acid is a boronic acid derivative featuring a naphthyloxy-methyl substituent at the meta position of the phenyl ring. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in sensing, drug delivery, and polymer chemistry .
Properties
IUPAC Name |
[3-(naphthalen-1-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)15-8-3-5-13(11-15)12-21-17-10-4-7-14-6-1-2-9-16(14)17/h1-11,19-20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVPZHOJJDYHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=CC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675325 | |
| Record name | (3-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-91-0 | |
| Record name | (3-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1218790-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-[(1-Naphthyloxy)methyl]phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthol and 3-bromomethylphenylboronic acid.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[(1-Naphthyloxy)methyl]phenylboronic acid undergoes various types of chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation: It can be oxidized to form corresponding phenols or quinones under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and substituted boronic acids .
Scientific Research Applications
3-[(1-Naphthyloxy)methyl]phenylboronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-[(1-Naphthyloxy)methyl]phenylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols, leading to changes in the compound’s chemical and physical properties . The molecular targets and pathways involved include carbohydrate-binding proteins and enzymes that interact with boronic acids.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-[(1-Naphthyloxy)methyl]phenylboronic acid is a compound that has garnered attention in recent years for its potential biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to interact with various biological molecules. The presence of the naphthyl moiety enhances its lipophilicity and may influence its cellular uptake and distribution.
Molecular Formula: C14H15B O3
IUPAC Name: this compound
Molecular Weight: 240.08 g/mol
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, a feature that is utilized in sensing applications and drug design. The mechanism by which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity: Boronic acids can inhibit proteases and other enzymes by binding to their active sites.
- Interaction with Carbohydrates: The compound can bind to polysaccharides, influencing cellular signaling pathways.
- Fluorescent Properties: Its potential as a fluorescent probe allows for real-time imaging of cellular processes.
Biological Activity
Recent studies have demonstrated the biological activity of this compound, particularly in cancer research. For instance, it has shown promising results in:
- Cellular Uptake: Research indicates that this compound can effectively enter cancer cells, facilitating targeted drug delivery.
- Cytotoxicity: In vitro studies reveal that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and PC-3 cells .
Case Studies
Several case studies highlight the effectiveness of this compound in biological applications:
- Study on Cancer Cell Imaging:
- Therapeutic Applications:
Data Table: Summary of Biological Activity Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
